Factor VIII is primarily synthesized in endothelial cells and liver sinusoidal cells. It circulates in the bloodstream in an inactive form bound to von Willebrand factor, which protects it from premature activation. Upon vascular injury, factor VIII is activated and released to initiate the coagulation process. It is classified as a glycoprotein cofactor, and its structure comprises several domains that facilitate its function in the coagulation cascade.
The biosynthesis of factor VIII begins in the endoplasmic reticulum of endothelial cells, where it undergoes post-translational modifications such as glycosylation. The full-length protein consists of 2,332 amino acids and is processed through several cleavage events to yield its active form. Key steps include:
Factor VIII consists of six distinct domains: A1, A2, B, A3, C1, and C2.
The molecular weight of factor VIII ranges from 200,000 to 300,000 daltons depending on its glycosylation state .
Factor VIII acts as a cofactor for factor IXa in the activation of factor X. The mechanism involves:
The mechanism by which factor VIII enhances coagulation involves several steps:
Factor VIII has significant clinical relevance:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4